molecular formula C12H17NO2 B3339456 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide CAS No. 1019466-74-0

2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide

Cat. No. B3339456
CAS RN: 1019466-74-0
M. Wt: 207.27 g/mol
InChI Key: LQFVADKQUZBIRE-UHFFFAOYSA-N
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Description

“2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzamides can be synthesized starting from benzoic acids and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 207.27 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide is not fully understood, but it is believed to work through several different pathways. This compound may activate the mTOR signaling pathway, which is involved in muscle protein synthesis. This compound may also reduce the activity of enzymes involved in muscle protein breakdown, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on muscle protein synthesis and breakdown, this compound has been shown to reduce markers of inflammation, improve immune function, and improve cognitive function. This compound may also have antioxidant properties and may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This compound is also relatively inexpensive and easy to obtain. However, one limitation of using this compound in lab experiments is that it may have different effects in different cell types or under different experimental conditions. It is also important to note that the effects of this compound may be influenced by other factors, such as diet and exercise.

Future Directions

There are several areas of future research that could be explored with 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide. One area of interest is its potential use in preventing muscle loss and improving muscle function in aging populations. This compound may also have potential applications in the treatment of muscle wasting diseases, such as cancer cachexia. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
This compound, or this compound, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to have beneficial effects on muscle protein synthesis and breakdown, immune function, inflammation, and cognitive function. While there are limitations to its use in lab experiments, this compound has several potential applications in the fields of aging, muscle wasting diseases, and beyond. Further research is needed to fully understand the effects of this compound and to identify any potential limitations or side effects.

Scientific Research Applications

2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide has been studied for its potential use in various areas of scientific research. One of the primary areas of interest is its effect on muscle protein synthesis and breakdown. This compound has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to an overall increase in muscle mass and strength. This compound has also been studied for its potential use in improving immune function, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)7-13-12(15)10-6-9(3)4-5-11(10)14/h4-6,8,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFVADKQUZBIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.